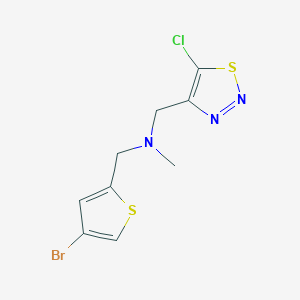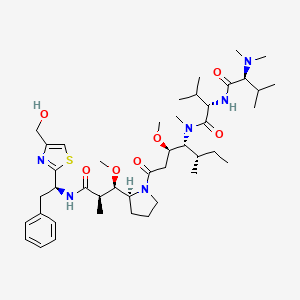
Dolastatinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolastatinol is a synthetic analog of dolastatin 10, a highly cytotoxic natural product isolated from the marine sea hare, Dolabella Auricularia . This compound is a methylene hydroxyl derivative of dolastatin 10 and has been developed as a potent anticancer agent . It exhibits strong suppression of cell proliferation and migration, making it a promising candidate for further development in cancer treatment .
Preparation Methods
Dolastatinol is synthesized using a solid-phase peptide Fmoc chemistry protocol on 2-chlorotrityl chloride resin . The synthesis involves a pH-triggering self-immolative monosuccinate linker, which introduces the C-terminus hydroxyl methylene functionality . This synthetic route preserves the anticancer properties of the parent compound, dolastatin 10 . The preparation of peptidols on Barlos’ 2-chlorotrityl resin has also been reported .
Chemical Reactions Analysis
Dolastatinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dolastatinol has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound for studying peptide synthesis and modification techniques.
Medicine: This compound is being explored as a potential anticancer agent due to its strong cytotoxic properties.
Industry: The compound’s unique properties make it valuable for developing new therapeutic agents and drug delivery systems.
Mechanism of Action
Dolastatinol exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division . This inhibition leads to the suppression of cell proliferation and migration . The molecular targets of this compound include tubulin, and its mechanism involves tubulin-dependent guanosine triphosphate hydrolysis and noncompetitive inhibition of vincristine binding to tubulin . These actions result in high cytotoxicity and strong anticancer properties .
Comparison with Similar Compounds
Dolastatinol is unique compared to other similar compounds due to its methylene hydroxyl derivative structure. Similar compounds include:
Dolastatin 10: The parent compound, known for its high cytotoxicity and tubulin polymerization inhibition.
Monomethyl auristatin E (MMAE): A derivative of dolastatin 10 used in antibody-drug conjugates for cancer treatment.
Monomethyl auristatin F (MMAF): Another derivative used in targeted cancer therapies.
Auristatin PE (soblidotin): A synthetic analog with potent anticancer properties.
This compound’s unique structure and strong anticancer properties make it a valuable compound for further research and development in cancer treatment.
Properties
Molecular Formula |
C43H70N6O7S |
|---|---|
Molecular Weight |
815.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S)-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C43H70N6O7S/c1-13-28(6)38(48(10)43(54)36(26(2)3)46-41(53)37(27(4)5)47(8)9)34(55-11)23-35(51)49-21-17-20-33(49)39(56-12)29(7)40(52)45-32(22-30-18-15-14-16-19-30)42-44-31(24-50)25-57-42/h14-16,18-19,25-29,32-34,36-39,50H,13,17,20-24H2,1-12H3,(H,45,52)(H,46,53)/t28-,29+,32-,33-,34+,36-,37-,38+,39+/m0/s1 |
InChI Key |
NSIGQNDUOSWNPO-YCJHXEEESA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




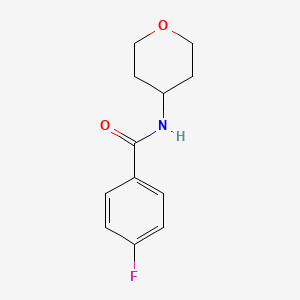

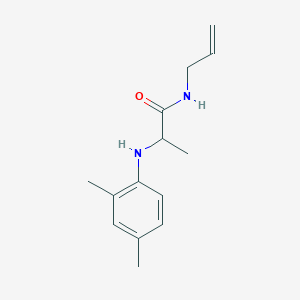
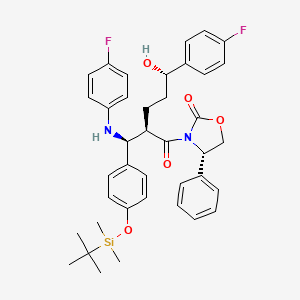

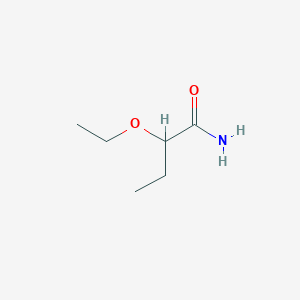
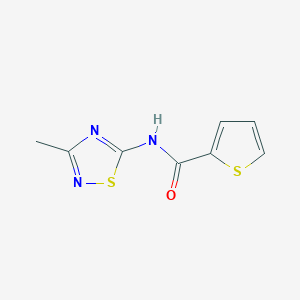
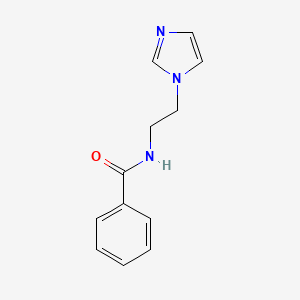
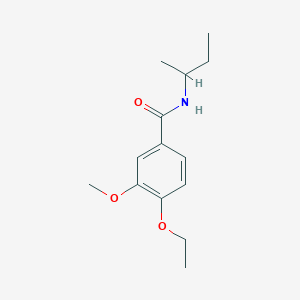
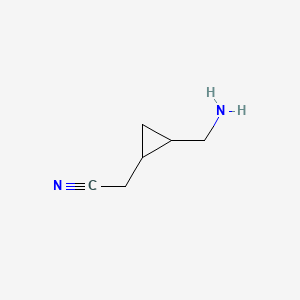
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
